rhodamine B 6-isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

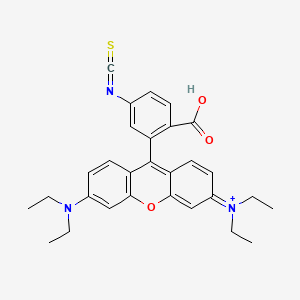

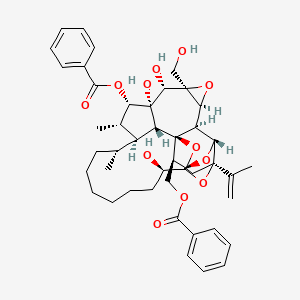

Rhodamine B 6-isothiocyanate is the 6-isomer of rhodamine B isothiocyanate. It has a role as a fluorochrome.

Scientific Research Applications

Biosensing and Biological Imaging

- Surface-Enhanced Raman Scattering and Fluorescent Imaging: Rhodamine B isothiocyanate-modified Ag nanoaggregates on dielectric beads serve as novel materials for surface-enhanced Raman scattering (SERS) and fluorescent imaging. This application is significant in biological sensing and recognition, utilizing optical and spectroscopic properties (Kim, Lee, Lee, & Shin, 2008).

- Hg2+ Detection in Biological Environments: Rhodamine-active probes have been developed for fluorescent and colorimetric chemodosimeters, effective in detecting Hg2+ in biological environments with minimal cytotoxicity. This enables Hg2+ detection in living cells and mice, as well as on solid surfaces (Long, Yang, & Yang, 2017).

Protein Dynamics

- Protein Unfolding Monitoring: The use of rhodamine B isothiocyanate as an extrinsic fluorophore allows for measuring rotational motions of proteins, demonstrating its utility in studying protein dynamics, such as methanol-induced protein unfolding (Soleilhac et al., 2017).

Chemical Sensing

- Cu2+ Detection: Rhodamine B isothiocyanate-based probes have been developed to selectively detect Cu2+ ions in aqueous solutions, illustrating its role as an efficient "turn-on" fluorescent chemodosimeter (Wu et al., 2012).

- Fluorescent Chemosensors for Metal Ions: Rhodamine 6G hydrazide bearing thiosemicarbazide moiety has been synthesized to act as a highly sensitive and selective colorimetric and off–on fluorescent chemosensor for Cu2+ ions, useful for monitoring intracellular Cu2+ in cells (Wang et al., 2017).

Nanoparticle Applications

- Nanoparticle Interaction with Cells: Amino-functionalized cellulose nanoparticles, labeled with rhodamine B isothiocyanate, show potential in biomedical applications, including drug delivery and imaging, due to their stability and nontoxicity (Nikolajski et al., 2012).

- Dye-sensitized Solar Cells: Rhodamine B isothiocyanate has been utilized in the fabrication of dye-sensitized solar cells (DSSCs), enhancing their performance in certain spectral ranges (Takekuma et al., 2018).

Environmental and Health Applications

- Silver Ion Detection: The use of rhodamine B isothiocyanate in designing fluorescent nanoprobes for sensitive and selective detection of Ag+ ions in solutions and bacteria addresses environmental and health concerns related to silver usage (Yang et al., 2015).

properties

Product Name |

rhodamine B 6-isothiocyanate |

|---|---|

Molecular Formula |

C29H30N3O3S+ |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium |

InChI |

InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34/h9-17H,5-8H2,1-4H3/p+1 |

InChI Key |

AVJBELCJSGWQNV-UHFFFAOYSA-O |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-9-(4-fluorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1229006.png)

![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(2,5-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229008.png)

![1-[(5,7-Dimethyl-3-pyrazolo[1,5-a]pyrimidinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229010.png)

![6-[(1,3-Benzodioxol-5-ylamino)methylidene]-2,4-dibromo-1-cyclohexa-2,4-dienone](/img/structure/B1229011.png)

![1-(6-Methyl-2-pyridinyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1229012.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1229013.png)

![N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1229015.png)

![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B1229023.png)